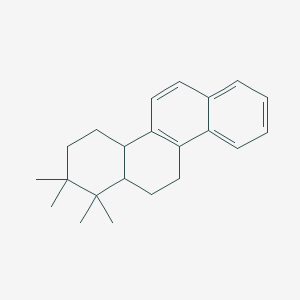![molecular formula C16H35NO3 B14316474 1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol CAS No. 105278-16-8](/img/structure/B14316474.png)
1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol is an organic compound with a complex structure that includes a decyloxy group, a hydroxyethyl group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol typically involves multiple steps. One common method includes the reaction of decanol with epichlorohydrin to form a glycidyl ether intermediate. This intermediate is then reacted with 2-(methylamino)ethanol under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like sodium hydroxide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted amines or ethers.
Scientific Research Applications
1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the formulation of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The decyloxy group provides hydrophobic interactions, enhancing the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Hydroxyethyl)(methyl)amino]-1-phenylethanol
- 1-[Bis(2-hydroxyethyl)amino]-2-propanol
- 2-(2-Hydroxyethylamino)ethanol
Uniqueness
1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol is unique due to the presence of the decyloxy group, which imparts distinct hydrophobic properties
Properties
CAS No. |
105278-16-8 |
|---|---|
Molecular Formula |
C16H35NO3 |
Molecular Weight |
289.45 g/mol |
IUPAC Name |
1-decoxy-3-[2-hydroxyethyl(methyl)amino]propan-2-ol |
InChI |
InChI=1S/C16H35NO3/c1-3-4-5-6-7-8-9-10-13-20-15-16(19)14-17(2)11-12-18/h16,18-19H,3-15H2,1-2H3 |
InChI Key |
GQTIKFBELSURGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCC(CN(C)CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


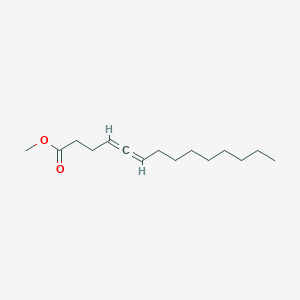

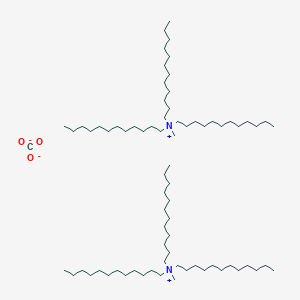
![6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14316405.png)
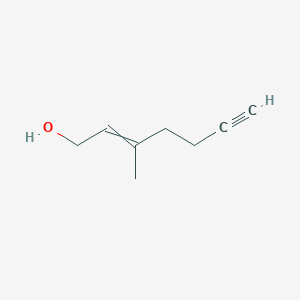
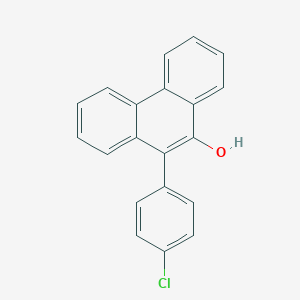
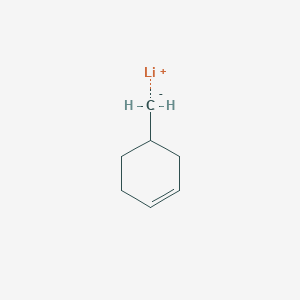
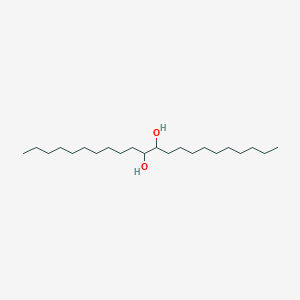
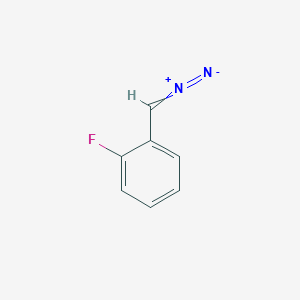
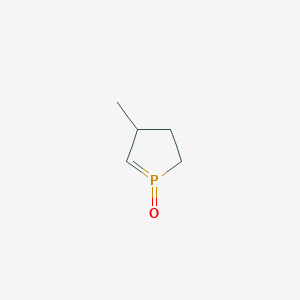
![1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14316455.png)

![2-Phenyl-6,7,8,9-tetrahydrocycloocta[b]pyridin-10(5H)-one](/img/structure/B14316467.png)
